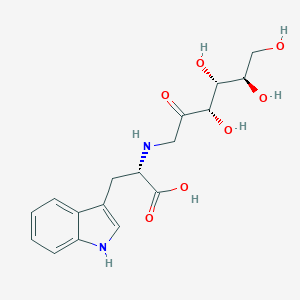

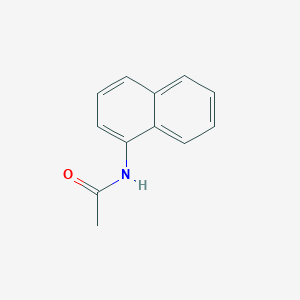

N-(1-脱氧-D-果糖-1-基)-L-色氨酸

描述

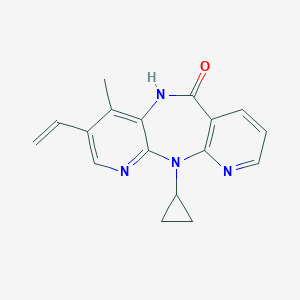

Fructose-tryptophan (mixture of diastereomers), also known as Fructose-tryptophan (mixture of diastereomers), is a useful research compound. Its molecular formula is C₁₇H₂₂N₂O₇ and its molecular weight is 366.4 g/mol. The purity is usually 95%.

The exact mass of the compound D-Fructose, 1-((1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-1-deoxy-, (S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Ketoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fructose-tryptophan (mixture of diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-tryptophan (mixture of diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

玉米制品中的检测

化合物 N-(1-脱氧-D-果糖-1-基)-L-色氨酸,也称为 N-(1-脱氧-d-果糖-1-基) 伏马菌素 B2 (NDfrc-FB2) 和 N-(1-脱氧-d-果糖-1-基) 伏马菌素 B3 (NDfrc-FB3),已在玉米粉中检测到 . 这些“结合伏马菌素”通过高分辨率液相色谱-Orbitrap 质谱 (LC-Orbitrap MS) 分析鉴定 .

热分解

已经提出了一个关于 N-(1-脱氧-D-果糖-1-基)-L-色氨酸 (DFG) 热分解的动力学模型 . 该研究在两个温度 (100 和 120 摄氏度) 和两个 pH 值 (5.5 和 6.8) 下进行。 测量的响应是 DFG、3-脱氧酮、1-脱氧酮、甲基乙二醛、乙酸、甲酸、葡萄糖、果糖、甘露糖和类黑素 .

生物利用度研究

正在进行关于 N-(1-脱氧-D-果糖-1-基)-L-色氨酸的生物利用度研究,特别是在其在用亚硫酸钠处理的被脱氧雪腐镰刀菌毒素污染的玉米喂养的猪中的存在方面 .

霉菌毒素研究

N-(1-脱氧-D-果糖-1-基)-L-色氨酸也在霉菌毒素研究的背景下被研究。 已知镰刀菌属真菌,一种感染小麦、大麦和玉米等谷物的植物病原体,会产生霉菌毒素 . 该化合物正在被研究其在这些过程中的作用。

作用机制

- By inhibiting ACE, N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan modulates the renin-angiotensin-aldosterone system, potentially affecting blood pressure regulation .

- Molecular docking studies support this interaction, showing that N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan binds to the S1 pocket of ACE, interacting with the zinc ion at the active site .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

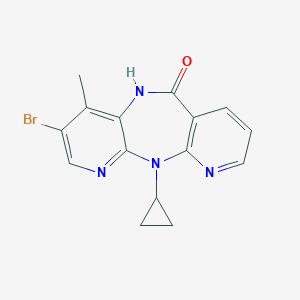

(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7/c20-8-14(22)16(24)15(23)13(21)7-19-12(17(25)26)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12,14-16,18-20,22-24H,5,7-8H2,(H,25,26)/t12-,14+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJHOCXJFBBOAY-LCGIIJARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280884 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25020-15-9 | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25020-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(N-Tryptophan)-1-deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025020159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)

![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)